3-Formyl-2-hydroxybenzonitrile
Overview
Description
3-Formyl-2-hydroxybenzonitrile is a chemical compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a benzene ring bonded to a nitrile group. The specific structure of 3-formyl-2-hydroxybenzonitrile includes a formyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is of interest due to its potential as an intermediate in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to 3-formyl-2-hydroxybenzonitrile can be achieved through various methods. For instance, a selective synthesis of 2-hydroxy-4′-hydroxybenzophenones, which are structurally related to 3-formyl-2-hydroxybenzonitrile, has been reported through cascade reactions of 3-formylchromones with diversely substituted penta-3,4-dien-2-ones. This process involves either a [4 + 2] annulation or a [3 + 3] cyclization depending on the substitution patterns of the substrates . Additionally, the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, another related compound, has been optimized to achieve high yields and purity using a one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF .
Molecular Structure Analysis
The molecular structure of benzonitriles can be complex and exhibit polymorphism, as seen in related compounds. For example, α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, a structurally related molecule, has been shown to exist in multiple polymorphic forms, with different thermodynamic stabilities and properties. X-ray crystallography has been used to evaluate these polymorphs, revealing their potential for nonlinear optical behavior .
Chemical Reactions Analysis
Benzonitriles can undergo various chemical reactions, including halodeboronation, which is a method to introduce halogen atoms into the aromatic ring. A study on the synthesis of 2-bromo-3-fluorobenzonitrile demonstrated the generality of halodeboronation by transforming a series of aryl boronic acids into aryl bromides and chlorides with good to excellent yields . This reaction showcases the versatility of benzonitriles in chemical synthesis and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-formyl-2-hydroxybenzonitrile would be influenced by the functional groups present on the benzene ring. The hydroxyl group would contribute to hydrogen bonding and potentially increase the solubility in polar solvents, while the formyl group could be involved in further chemical reactions, such as condensation. The nitrile group would contribute to the molecule's reactivity, particularly in nucleophilic addition reactions. Although specific data on 3-formyl-2-hydroxybenzonitrile is not provided, related compounds have been studied for their thermal behavior, melting points, and reactivity, which can provide insights into the properties of 3-formyl-2-hydroxybenzonitrile .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Protocols and Applications 3-Formyl-2-hydroxybenzonitrile, as a derivative of hydroxybenzonitrile, is utilized in various synthetic pathways. A study demonstrated the synthesis of 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles, highlighting the significance of 3-Formyl-2-hydroxybenzonitrile in forming heterocyclic compounds. This protocol is especially noted for its efficiency and convenience, making it a valuable method in organic synthesis (Chen et al., 2017).
Analytical and Screening Applications The derivative of 3-Formyl-2-hydroxybenzonitrile, o-hydroxybenzonitrile, plays a role in the pharmaceutical industry. It's used in a high-throughput screening strategy to detect the activity of nitrilases, enzymes significant for the production of fine chemicals. The method employs o-hydroxybenzonitrile derivatives to transform into salicylic acid derivatives, which bind to Tb3+ and serve as a luminescent probe, indicating the nitrilase's activity. This innovative approach offers a more direct, sensitive, and time-efficient way to assess the activity of nitrilases from microorganisms (Zhu et al., 2007).
Environmental and Biological Insights
Biotransformation in Environmental Settings The compound 3,5-dibromo-4-hydroxybenzonitrile, closely related to 3-Formyl-2-hydroxybenzonitrile, has been studied for its anaerobic biodegradability. Research shows that bromoxynil and its derivatives undergo anaerobic degradation in various environmental conditions, indicating the potential environmental fate and transformation pathways of similar compounds like 3-Formyl-2-hydroxybenzonitrile (Knight et al., 2003).
Biological Activity and Applications Compounds structurally similar to 3-Formyl-2-hydroxybenzonitrile, such as 4-hydroxybenzonitrile derivatives, have been synthesized and evaluated for their biological activities. For instance, a family of iron(II)-cyclopentadienyl compounds with varying benzonitrile derivatives exhibited strong activity against colorectal and triple-negative breast cancer cells. This suggests the potential of 3-Formyl-2-hydroxybenzonitrile derivatives in medicinal chemistry and drug design (Pilon et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-formyl-2-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZNTASFXDNPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608644 | |
Record name | 3-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858478-91-8 | |
Record name | 3-Formyl-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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